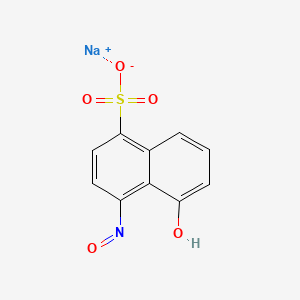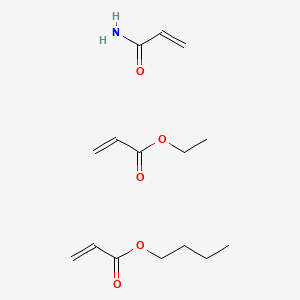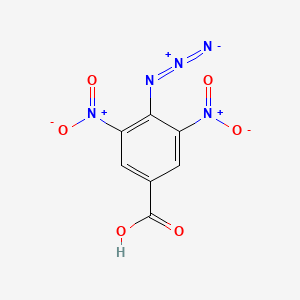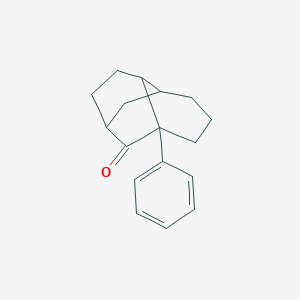
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Cyclization Reactions: Formation of the ring system through cyclization of linear precursors.
Hydrogenation: Addition of hydrogen to unsaturated bonds to form the octahydro structure.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable and consistent production.
化学反応の分析
Types of Reactions
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Application in the production of materials with specific properties.
作用機序
The mechanism of action of 4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
類似化合物との比較
4a-Phenyloctahydro-1,6-methanonaphthalen-5(1H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar ring structures or functional groups.
Uniqueness: Unique structural features or reactivity that distinguish it from other compounds.
Conclusion
While detailed information on this compound is limited, the general structure provided here can serve as a foundation for further research. Consulting specific scientific literature and databases will be essential for obtaining accurate and comprehensive information on this compound.
特性
CAS番号 |
63325-40-6 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC名 |
3-phenyltricyclo[5.3.1.03,8]undecan-2-one |
InChI |
InChI=1S/C17H20O/c18-16-13-8-9-15-12(11-13)5-4-10-17(15,16)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2 |
InChIキー |
FTMKUFRFBMFEHZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC3CCC2C(C1)(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
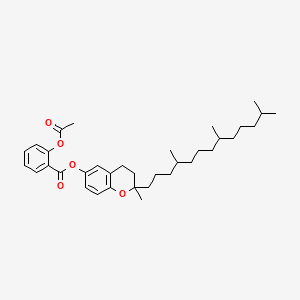

![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

